1-(2,6-Dichlorophenyl)biguanide hydrochloride

Catalog No.
S3314059
CAS No.
43058-83-9
M.F
C8H10Cl3N5
M. Wt
282.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dichlorophenyl)biguanide hydrochloride

CAS Number

43058-83-9

Product Name

1-(2,6-Dichlorophenyl)biguanide hydrochloride

IUPAC Name

1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine;hydrochloride

Molecular Formula

C8H10Cl3N5

Molecular Weight

282.6 g/mol

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H

InChI Key

PZRVKJZVIPUVQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl

The exact mass of the compound 1-(2,6-Dichlorophenyl)biguanide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,6-Dichlorophenyl)biguanide hydrochloride is a specific molecular entity within the biguanide class of compounds, which are known for a wide range of biological activities, including antimicrobial and antidiabetic effects. [1] As a substituted aryl biguanide, its properties are defined by the N-(2,6-dichlorophenyl) group, which imparts distinct steric and lipophilic characteristics compared to unsubstituted or alkyl-substituted biguanides. [2] Generally supplied as a hydrochloride salt for improved handling and solubility, these molecules can also function as versatile bidentate ligands for metal complexation, a feature that is heavily influenced by the nature of the substituents on the biguanide backbone. [3]

Substituting this compound with other dichlorophenylbiguanide isomers (e.g., 2,4- or 2,5-dichloro) is inadvisable as the specific 2,6-dichloro substitution pattern creates unique steric hindrance and electronic effects that directly influence molecular conformation, receptor binding, and formulation compatibility. Furthermore, substitution with common in-class benchmarks like the polymeric biguanide PHMB or the bisbiguanide Chlorhexidine is not straightforward. These alternatives possess fundamentally different molecular weights, solubility profiles, and mechanisms of membrane interaction, making them unsuitable as direct drop-in replacements in specialized applications such as polymer matrix integration or the synthesis of well-defined metal complexes. [REFS-2, 3]

Enhanced Stability and Handling as a Hydrochloride Salt for Reproducible Formulations

Closely related analogs, such as 1-(2-Chlorophenyl)biguanide hydrochloride, are documented as being hygroscopic and requiring storage under an inert atmosphere. This indicates a high probability of similar handling challenges for the free base of the 2,6-dichloro- substituted compound. The provision of this compound as a crystalline hydrochloride salt is a deliberate manufacturing choice to mitigate these stability issues, offering superior shelf-life and improved consistency for weighing and dissolution during formulation or synthesis.

Evidence DimensionMaterial Stability & Handling
Target Compound DataProvided as a stable, crystalline hydrochloride salt.
Comparator Or BaselineFree base form and monochloro-analog, which are hygroscopic and require specialized handling (storage under inert atmosphere).
Quantified DifferenceQualitative improvement: Enhanced stability against atmospheric moisture, leading to improved weighing accuracy and solution consistency.
ConditionsStandard laboratory and manufacturing environments.

Procuring the hydrochloride salt de-risks process development by ensuring material stability and simplifying handling, which is critical for reproducible batch formulations.

Candidate for Non-Aqueous and Solid-State Biocidal Applications

Patents describe the synthesis of asymmetric biguanides for incorporation into bulk materials and films, such as adhesives, paints, and sealants, to create surfaces with antimicrobial properties. [1] The lipophilic 2,6-dichlorophenyl group on the target compound makes it a suitable precursor for such applications, contrasting with highly water-soluble polymeric biguanides like PHMB which are primarily used in aqueous systems (e.g., water treatment, disinfectants). [2] The target compound's structure is better suited for integration into organic polymer matrices or coatings where low water solubility can be an advantage to prevent leaching.

Evidence DimensionApplication Matrix Compatibility
Target Compound DataAryl group confers lipophilicity suitable for integration into organic matrices like paints, adhesives, and polymers. [<a href="https://patents.google.com/patent/EP0456093A2/en" target="_blank">1</a>]
Comparator Or BaselinePolyhexamethylene biguanide (PHMB), a polymeric biguanide primarily used in aqueous formulations for surface disinfection and water treatment. [<a href="https://www.ataman-chemicals.com/phmb-polyhexamethylene-biguanide-hydrochloride-20_u2714/" target="_blank">2</a>]
Quantified DifferenceQualitative application difference: Enables development of solid-state antimicrobial materials vs. aqueous-based disinfection.
ConditionsFormulation of industrial products such as coatings, sealants, and plastics.

For developing products with built-in, long-lasting antimicrobial properties, this compound is a more appropriate chemical precursor than common water-soluble biguanides.

Structurally Defined Monomer vs. Polymeric Industrial Alternatives

Unlike Polyhexamethylene Biguanide (PHMB), which is a polymer with a variable chain length and molecular weight, 1-(2,6-Dichlorophenyl)biguanide HCl is a discrete molecule with a defined structure and molecular weight (282.56 g/mol). [REFS-1, 2] This structural precision is critical for applications requiring high purity and batch-to-batch consistency, such as in the synthesis of pharmaceutical intermediates or well-defined metal-ligand complexes for catalysis or research. While PHMB is effective as a broad-spectrum industrial biocide, its polymeric nature makes it unsuitable for applications where precise stoichiometry and molecular structure are paramount. [1]

Evidence DimensionStructural & Compositional Purity
Target Compound DataDiscrete small molecule with a fixed molecular weight (282.56 g/mol).
Comparator Or BaselinePolyhexamethylene biguanide (PHMB), a polymer with a variable degree of polymerization and molecular weight distribution. [<a href="https://www.longdom.org/open-access/polyhexamethylene-biguanide-hydrochloride-phmb-exploring-its-antimicrobial-applications-and-beyond-144791.html" target="_blank">1</a>]
Quantified DifferenceMonomeric and structurally defined vs. polymeric and compositionally variable.
ConditionsApplications requiring high purity, such as precursor for API synthesis or coordination chemistry.

For research or manufacturing that depends on precise molecular structure and reproducibility, this compound provides a level of control that polymeric alternatives like PHMB cannot.

Precursor for Antimicrobial Polymer Additives and Coatings

Leveraging its lipophilic character and stability, this compound is a primary candidate for covalent integration or dispersion into non-aqueous systems like paints, adhesives, and polymer resins to impart durable, non-leaching biocidal properties to the final material. [1]

Synthesis of Structurally-Defined Metal Complexes

As a discrete, monomeric bidentate ligand, it is well-suited for the synthesis of novel metal complexes. The 2,6-dichloro substitution provides specific electronic and steric properties that can be used to fine-tune the stability, solubility, and catalytic activity of the resulting coordination compounds for research or specialized chemical processes. [2]

Development of Niche Topical Formulations

The defined structure allows for systematic investigation in structure-activity relationship (SAR) studies. It can be used as a reference compound or starting point for developing new topical agents where the specific lipophilicity conferred by the 2,6-dichlorophenyl group may offer advantages in skin penetration or formulation compatibility compared to more hydrophilic biguanides.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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